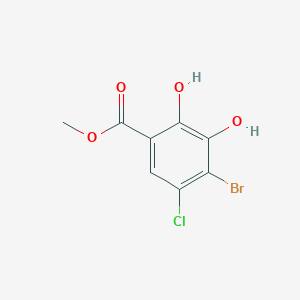

Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate

CAS No.: 819800-64-1

Cat. No.: VC16794302

Molecular Formula: C8H6BrClO4

Molecular Weight: 281.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 819800-64-1 |

|---|---|

| Molecular Formula | C8H6BrClO4 |

| Molecular Weight | 281.49 g/mol |

| IUPAC Name | methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |

| Standard InChI | InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |

| Standard InChI Key | VEDBVQXMWUUNEP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |

Introduction

Structural Characterization and Molecular Properties

Molecular Formula and Substituent Configuration

The molecular formula of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is inferred as C₉H₇BrClO₅, derived from the benzoate backbone with substituents at positions 2 (hydroxyl), 3 (hydroxyl), 4 (bromine), 5 (chlorine), and a methyl ester at position 1. This configuration aligns with related compounds such as methyl 4-bromo-5-chloro-2-hydroxybenzoate (C₈H₆BrClO₃) and methyl 4-bromo-3,5-dihydroxybenzoate (C₈H₇BrO₄) , differing primarily in the addition of a hydroxyl group at position 3.

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational predictions based on analogs suggest key features:

-

Infrared (IR) Spectroscopy: Strong absorption bands near 3200–3500 cm⁻¹ (O–H stretching of phenolic groups), 1700 cm⁻¹ (ester C=O), and 600–800 cm⁻¹ (C–Br and C–Cl vibrations) .

-

Nuclear Magnetic Resonance (NMR): Proton NMR would show downfield shifts for aromatic protons adjacent to electronegative substituents. For example, in methyl 4-bromo-5-chloro-2-hydroxybenzoate, the aromatic proton at position 6 resonates at δ 7.45 ppm .

Table 1: Comparative Molecular Properties of Halogenated Benzoates

Note: LogP values estimated using fragment-based methods.

Synthetic Routes and Reactivity

Proposed Synthesis Pathways

The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate likely involves sequential halogenation and protection/deprotection steps:

-

Starting Material: Methyl 2,3-dihydroxybenzoate undergoes bromination at position 4 using Br₂ in acetic acid .

-

Chlorination: Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets position 5, guided by directing effects of adjacent hydroxyl groups .

-

Esterification: Methylation of the carboxylic acid precursor using methanol/H₂SO₄ yields the final ester .

Stability and Degradation

The compound’s stability is influenced by:

-

Hydrolysis: The methyl ester is susceptible to alkaline hydrolysis, forming the corresponding carboxylic acid.

-

Photodegradation: Bromine and chlorine substituents may promote radical-mediated decomposition under UV light .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Steric hindrance from multiple substituents complicates regioselective reactions.

-

Toxicity Profiling: Brominated aromatics may pose ecological risks, necessitating detailed ecotoxicological studies .

Future research should prioritize:

-

Catalytic Methods: Developing Pd-mediated cross-coupling reactions to introduce substituents under milder conditions.

-

Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and optimize yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume